

# Application Notes and Protocols for the Toxicological Assessment of Diisobutyl Adipate

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## Compound of Interest

Compound Name: Diisobutyl adipate

Cat. No.: B7801839

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These application notes provide a detailed overview of the toxicological profile of **Diisobutyl adipate** (DIBA), a non-phthalate plasticizer. The included protocols are designed to guide researchers in the assessment of its potential toxicity.

## Toxicological Data Summary

Quantitative toxicological data for **Diisobutyl adipate** and its close structural analog, Dibutyl adipate (DBA), which is often used for read-across in safety assessments, are summarized below.

**Table 1: Acute Toxicity of Diisobutyl Adipate (DIBA)**

Route of Exposure	Species	LD50/LC50	Reference
Oral	Guinea Pig	12,300 µL/kg	[1]
Intraperitoneal	Rat	5.676 mg/kg	[1]
Intraperitoneal	Rat	5,950 µL/kg	[2]

**Table 2: Acute Toxicity of Dibutyl Adipate (DBA) (Read-Across Data)**

Route of Exposure	Species	LD50	Reference
Oral	Rat	12,900 mg/kg (20% dispersion)	[3]
Oral	Rat	11,500 mg/kg	[4]
Oral	Rat	>5,000 mg/kg	
Oral	Rat	1,290 mg/kg	
Dermal	Rabbit	20,000 mg/kg	

**Table 3: Repeated Dose and Developmental Toxicity of Dibutyl Adipate (DBA) (Read-Across Data)**

Study Type	Species	NOAEL/LOAEL	Effects Observed	Reference
28-Day Repeated Dose (Oral)	Rat	NOEL: 300 mg/kg/day	-	
Reproductive/Developmental	Rat	NOEL: 300 mg/kg/day	No malformations considered to be induced by the chemical.	
Developmental Toxicity (Dietary)	Rat	NOAEL (maternal and developmental): 4,000 mg/kg/day	No adverse developmental effects.	
One-Generation Reproductive	Rat	-	No effects on male or female reproductive parameters up to 1080 mg/kg/day.	

## Experimental Protocols

Detailed methodologies for key toxicological assessments are provided below. These protocols are based on established OECD guidelines and published research methodologies.

### Protocol for Acute Oral Toxicity Assessment (Modified from OECD Guideline 423)

Objective: To determine the acute oral toxicity of **Diisobutyl adipate**.

Materials:

- **Diisobutyl adipate** (test substance)
- Vehicle (e.g., corn oil)
- Healthy, young adult nulliparous and non-pregnant female rats (8-12 weeks old)
- Oral gavage needles
- Standard laboratory animal caging and diet

Procedure:

- Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days.
- Fasting: Withhold food overnight prior to dosing. Water is provided ad libitum.
- Dose Preparation: Prepare a solution/suspension of **Diisobutyl adipate** in the selected vehicle.
- Dosing: Administer a single oral dose of the test substance using a gavage needle. A starting dose of 2000 mg/kg is recommended based on available data.
- Observations:
  - Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.

- Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
- Body Weight: Record the body weight of each animal shortly before the test substance is administered and at least weekly thereafter.
- Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
- Data Analysis: The LD50 is determined based on the number of mortalities within the observation period.

## Protocol for In Vitro Assessment of Lipid Metabolism Disruption

Objective: To evaluate the effect of **Diisobutyl adipate** on lipid accumulation and the expression of genes related to lipid metabolism in hepatocytes.

Materials:

- Murine (e.g., AML12) or human (e.g., L02) hepatocyte cell lines
- Cell culture medium and supplements
- **Diisobutyl adipate** (test substance)
- DMSO (vehicle control)
- Oil Red O staining solution
- RNA extraction kit
- qRT-PCR reagents and instrument

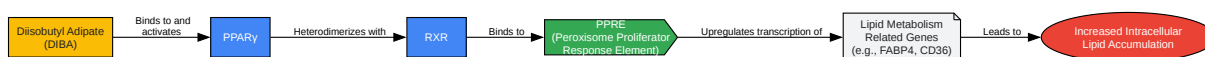
Procedure:

- Cell Culture: Culture hepatocytes in appropriate medium until they reach the desired confluency.
- Treatment: Treat cells with varying concentrations of **Diisobutyl adipate** (e.g., 3, 30, 300, and 3000 nM) or DMSO for 24 hours.
- Lipid Accumulation Assay (Oil Red O Staining):
  - Fix the cells with 4% paraformaldehyde.
  - Wash with PBS and then with 60% isopropanol.
  - Stain with Oil Red O solution for 10-15 minutes.
  - Wash with 60% isopropanol and then with PBS.
  - Visualize and quantify lipid droplets using microscopy and image analysis software.
- Gene Expression Analysis (qRT-PCR):
  - Extract total RNA from the treated cells.
  - Synthesize cDNA from the extracted RNA.
  - Perform qRT-PCR to analyze the expression of genes related to the PPAR $\gamma$  signaling and lipid metabolism pathways (e.g., Pparg, Fabp4, Cd36).
  - Normalize the expression levels to a housekeeping gene (e.g., Gapdh).

## Signaling Pathways and Experimental Workflows

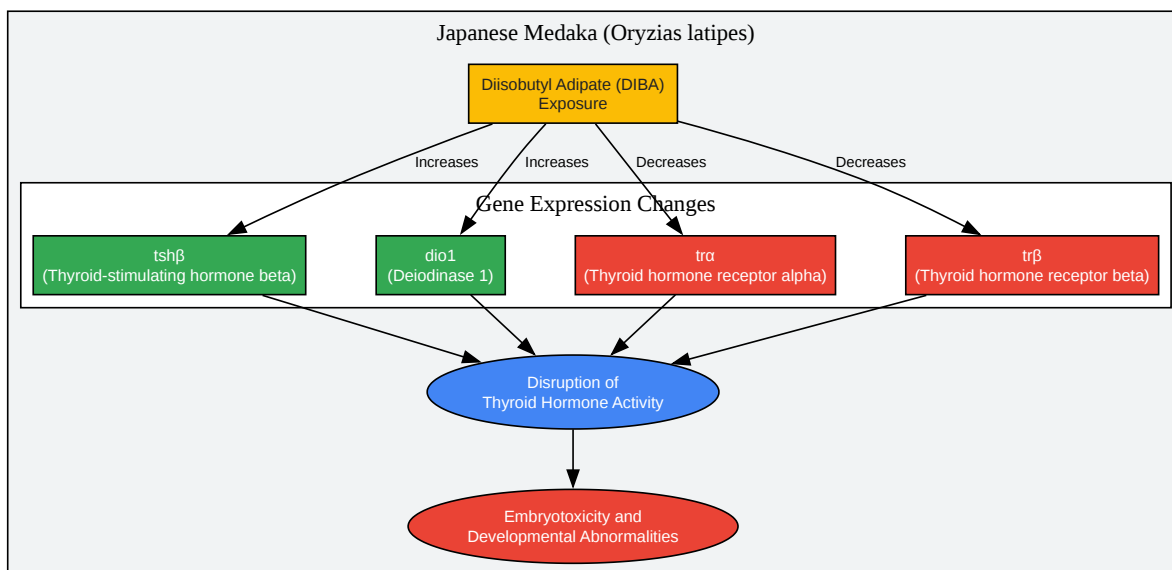
### Signaling Pathway Diagrams

The following diagrams illustrate the known and potential signaling pathways affected by **Diisobutyl adipate**.



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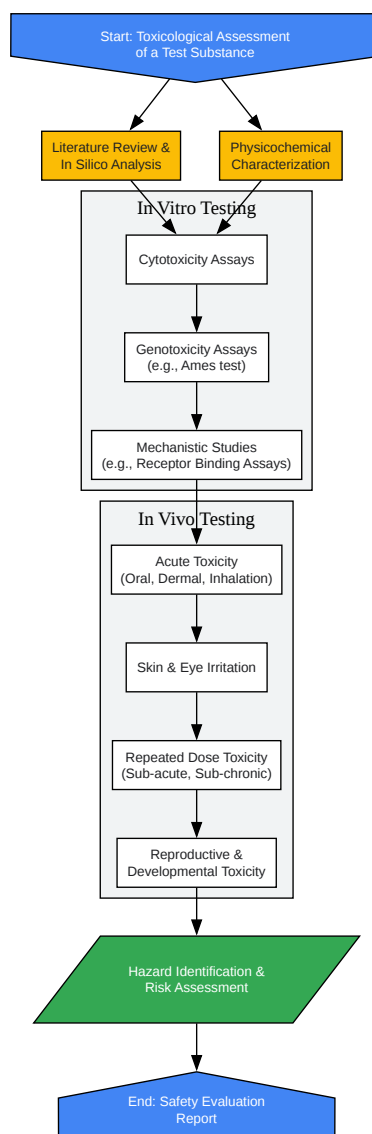
**Figure 1:** Proposed signaling pathway for DIBA-induced lipid metabolism disruption via PPAR $\gamma$  activation.

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**Figure 2:** Overview of DIBA's endocrine-disrupting effects on the thyroid system in fish.

## Experimental Workflow Diagram

The following diagram outlines a general workflow for the toxicological assessment of a chemical substance like **Diisobutyl adipate**.



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**Figure 3:** A generalized workflow for the toxicological assessment of a chemical substance.

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## References

- 1. [oecd.org](https://www.oecd.org) [[oecd.org](https://www.oecd.org)]
- 2. Acute dermal toxicity-402 | PPTX [[slideshare.net](https://www.slideshare.net)]
- 3. [oecd.org](https://www.oecd.org) [[oecd.org](https://www.oecd.org)]
- 4. [nucro-technics.com](https://www.nucro-technics.com) [[nucro-technics.com](https://www.nucro-technics.com)]
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